molecular formula C7H7ClO3S B3028296 Methyl 5-chloro-3-methoxythiophene-2-carboxylate CAS No. 181063-65-0

Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Cat. No.: B3028296
CAS No.: 181063-65-0
M. Wt: 206.65 g/mol
InChI Key: LXUUJYCERAHOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, followed by carboxylation and esterification under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-3-methoxythiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.

Key Reactions:

  • Substitution Reactions: The chlorinated position can be targeted for nucleophilic substitution, allowing for the introduction of diverse functional groups.
  • Coupling Reactions: It can participate in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals.

Medicinal Chemistry

The compound has shown potential in drug development due to its bioactive properties. Its electrophilic nature allows it to interact with biological macromolecules, potentially leading to enzyme inhibition or modification.

Case Study:
In a study focusing on thiophene derivatives, this compound exhibited promising antimicrobial activity against various pathogens, suggesting its potential as a lead compound for antimicrobial agents .

Material Science

This compound is utilized in the development of materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity and stability.

Applications:

  • Conductive Polymers: Used in the synthesis of polymers that exhibit enhanced electrical conductivity.
  • Organic Photovoltaics: Investigated for use in organic solar cells due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-methylthiophene-2-carboxylate
  • Methyl 5-chloro-3-ethylthiophene-2-carboxylate
  • Methyl 5-chloro-3-phenylthiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is unique due to the presence of the methoxy group at the 3-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a compound belonging to the thiophene family, characterized by its unique chemical structure and functional groups, which confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C8H8ClO3SC_8H_8ClO_3S, with a molecular weight of approximately 207.66 g/mol. The presence of a chloro group and methoxy group on the thiophene ring enhances its reactivity and interaction with biological targets.

Biological Activity

1. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Preliminary studies indicate that it exhibits effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae. The Minimum Inhibitory Concentration (MIC) values reported are as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Streptococcus agalactiae75

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents targeting resistant bacterial strains .

2. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and survival. Specifically, the compound's functional groups may interact with enzymes or receptors associated with cancer progression, potentially leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The methoxy group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity to targets such as enzymes and receptors.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions crucial for bacterial survival and cancer cell proliferation .

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound, for their biological activities. The results indicated significant antibacterial effects and potential anticancer properties, warranting further investigation into their pharmacological applications .

Properties

IUPAC Name

methyl 5-chloro-3-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUUJYCERAHOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-3-methoxythiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-3-methoxythiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-3-methoxythiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-3-methoxythiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloro-3-methoxythiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.